molecular formula C11H11NO2 B3281330 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone CAS No. 73290-60-5

7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone

Cat. No. B3281330
CAS RN: 73290-60-5
M. Wt: 189.21 g/mol
InChI Key: ALFBCHRNOAVKOR-UHFFFAOYSA-N
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Description

7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone is a chemical compound commonly known as DMQX. It belongs to the class of quinolinone derivatives and is a potent antagonist of ionotropic glutamate receptors. DMQX has been extensively studied for its potential applications in the field of neuroscience research.

Mechanism of Action

DMQX acts as a competitive antagonist of ionotropic glutamate receptors by binding to the receptor site and preventing the activation of the receptor by glutamate. It selectively blocks the AMPA and kainate subtypes of glutamate receptors, which are responsible for the majority of fast excitatory synaptic transmission in the brain. DMQX does not affect the NMDA subtype of glutamate receptors, which is involved in long-term potentiation and learning and memory.
Biochemical and Physiological Effects:
DMQX has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, neuronal excitability, and neurotransmitter release. It has been reported to reduce the frequency and amplitude of excitatory postsynaptic currents and to inhibit the induction of long-term potentiation. DMQX has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and ischemia.

Advantages and Limitations for Lab Experiments

DMQX is a highly selective and potent antagonist of ionotropic glutamate receptors, making it a valuable tool for investigating the function of these receptors in various physiological and pathological conditions. Its well-established synthesis method and availability from commercial sources make it easily accessible for researchers. However, DMQX has some limitations for lab experiments, including its relatively short half-life and potential off-target effects on other receptors and ion channels.

Future Directions

DMQX has the potential to be further developed as a therapeutic agent for neurological disorders, including epilepsy and neurodegenerative diseases. Future research could focus on improving the pharmacokinetic properties of DMQX to enhance its efficacy and reduce its potential side effects. Additionally, the development of novel derivatives of DMQX with improved selectivity and potency could provide new insights into the function of ionotropic glutamate receptors and their role in neurological disorders.

Scientific Research Applications

DMQX has been widely used in neuroscience research as a tool to study the function of ionotropic glutamate receptors. It has been shown to selectively block the AMPA and kainate subtypes of glutamate receptors, which are involved in the regulation of synaptic plasticity and neuronal excitability. DMQX has been used to investigate the role of glutamate receptors in various physiological and pathological conditions, including epilepsy, ischemia, and neurodegenerative diseases.

properties

IUPAC Name

7-hydroxy-1,4-dimethylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-11(14)12(2)10-6-8(13)3-4-9(7)10/h3-6,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFBCHRNOAVKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone

CAS RN

73290-60-5
Record name 7-hydroxy-1,4-dimethyl-1,2-dihydroquinolin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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